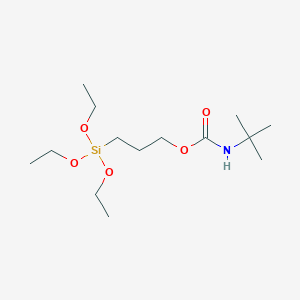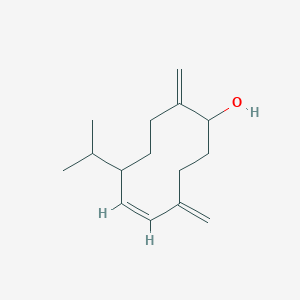
3-Propoxypyrrolidine
Übersicht
Beschreibung
3-Propoxypyrrolidine is a chemical compound with the molecular formula C7H15NO . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring . The compound is used for research and development purposes .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-Propoxypyrrolidine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can greatly influence the biological activity of the resulting compounds .Molecular Structure Analysis
The molecular structure of 3-Propoxypyrrolidine is characterized by a five-membered pyrrolidine ring. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including 3-Propoxypyrrolidine, can undergo various chemical reactions. For instance, the reaction of uracil and cytosine with 3-fluoropyrrolidine produced the expected C-4 product, along with the bis-C-2, C-4 substituted compound .Wissenschaftliche Forschungsanwendungen
Drug Discovery
The five-membered pyrrolidine ring, which is a part of 3-Propoxypyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Activity
The structure–activity relationship (SAR) of compounds containing the pyrrolidine ring, such as 3-Propoxypyrrolidine, has been studied . The influence of steric factors on biological activity has been investigated, and it has been found that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Antimicrobial Properties
Compounds containing the pyrrolidine ring have shown significant antimicrobial activity . For instance, a compound with pyrrolidine substituents at phenyl rings of calix4arene demonstrated effectiveness against microbial strains .
Chemical Properties
3-Propoxypyrrolidine hydrochloride, a derivative of 3-Propoxypyrrolidine, is a brown liquid with a molecular weight of 165.66 . It’s used in various chemical reactions and stored at room temperature .
Safety and Hazards
While specific safety data for 3-Propoxypyrrolidine is not available in the search results, it’s important to handle all chemical substances with care. Safety data sheets provide information on chemical products that help users make a risk assessment. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident .
Zukünftige Richtungen
The future directions for 3-Propoxypyrrolidine and other pyrrolidine derivatives involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, compounds like 3-Propoxypyrrolidine could play a significant role in future drug discovery and development efforts.
Wirkmechanismus
Target of Action
3-Propoxypyrrolidine is a biochemical used in proteomics research It’s known that pyrrolidine derivatives have been studied as potential anti-alzheimer’s disease (ad) agents with target selectivity toward bace1 .
Mode of Action
It contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases three-dimensional (3D) coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways, influencing a broad spectrum of pharmacological properties .
Result of Action
The pyrrolidine ring and its derivatives have been associated with various biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Eigenschaften
IUPAC Name |
3-propoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-5-9-7-3-4-8-6-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNBCQQQLMTPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxypyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Sodium 2-((4R)-4-((3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonate](/img/structure/B1632234.png)


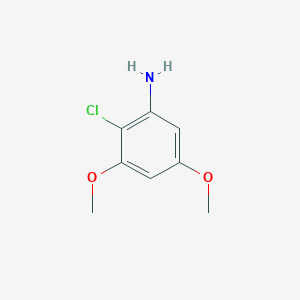
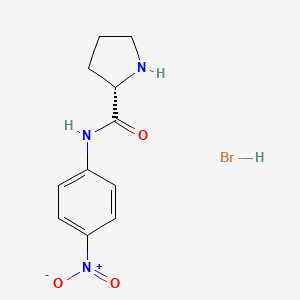


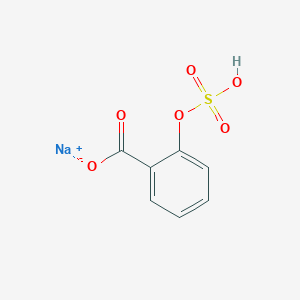
![1H-Pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1632258.png)
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride](/img/structure/B1632261.png)
